

# Saucerneol: A Technical Guide on Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: Saucerneol

Cat. No.: B3030236

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This document provides a comprehensive technical overview of **Saucerneol**, a bioactive lignan primarily isolated from *Saururus chinensis*. It details its chemical identity, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory mechanisms. Methodologies for key experiments and relevant signaling pathways are presented to support further research and development.

## Chemical Identity and Structure

**Saucerneol** is a tetrahydrofuran-type lignan. Its chemical structure is characterized by a central tetrahydrofuran ring with two substituted phenyl groups.

Systematic IUPAC Name: (7S,8R,7'R,8'S)-3,4,3',4'-bis(methylenedioxy)-7,7'-epoxylignan CAS Number: 10290-33-2 Molecular Formula: C<sub>20</sub>H<sub>18</sub>O<sub>6</sub>

The structural arrangement of its stereoisomers is crucial for its biological activity. The specific stereochemistry provided is one of the naturally occurring forms.

## Physicochemical Properties

The known physicochemical properties of **Saucerneol** are summarized below. This data is essential for its handling, formulation, and use in experimental settings.

| Property         | Value  | Source(s)         |
|------------------|--|-------------------|
| Molecular Weight | 354.35 g/mol   | PubChem           |
| Appearance       | White crystalline powder                                 | Various studies   |
| Solubility       | Soluble in DMSO, Methanol, Chloroform                    | Inferred from use |
| SMILES           | <chem>C1OC(C(C1c2ccc(cc2)OC(O)O)c3ccc(cc3)OC(O)O)</chem> | PubChem           |
| InChI            | InChI=1S/C20H18O6/...<br>(abbreviated)                   | PubChem           |

## Biological Activity and Mechanism of Action

**Saucerneol** exhibits significant biological activities, most notably potent anti-inflammatory effects. Its primary mechanism involves the modulation of key inflammatory signaling pathways and the subsequent reduction of pro-inflammatory mediators.

### Anti-Inflammatory Effects

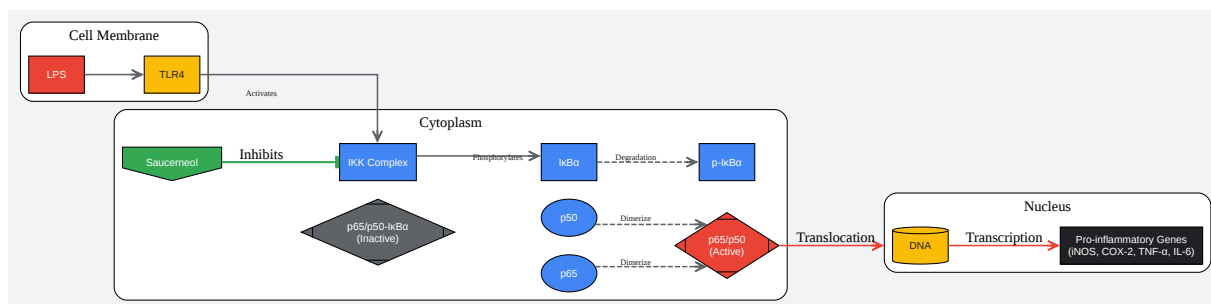
**Saucerneol** has been demonstrated to inhibit the production of key inflammatory molecules in various cell models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.

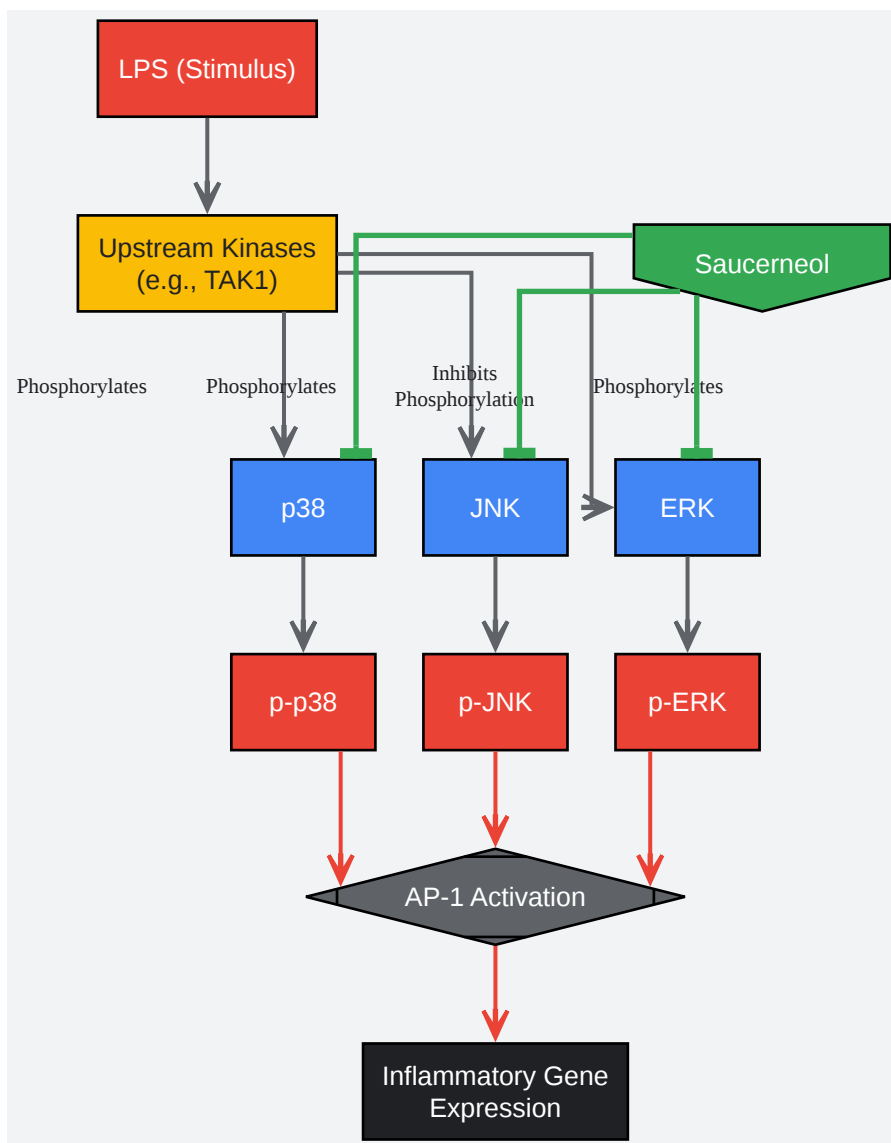
- **Inhibition of Nitric Oxide (NO):** It strongly suppresses the production of nitric oxide, a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).
- **Reduction of Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>):** **Saucerneol** inhibits the synthesis of PGE<sub>2</sub> by suppressing the expression of cyclooxygenase-2 (COX-2).
- **Cytokine Suppression:** The compound effectively reduces the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-6 (IL-6), and Interleukin-1 $\beta$  (IL-1 $\beta$ ).

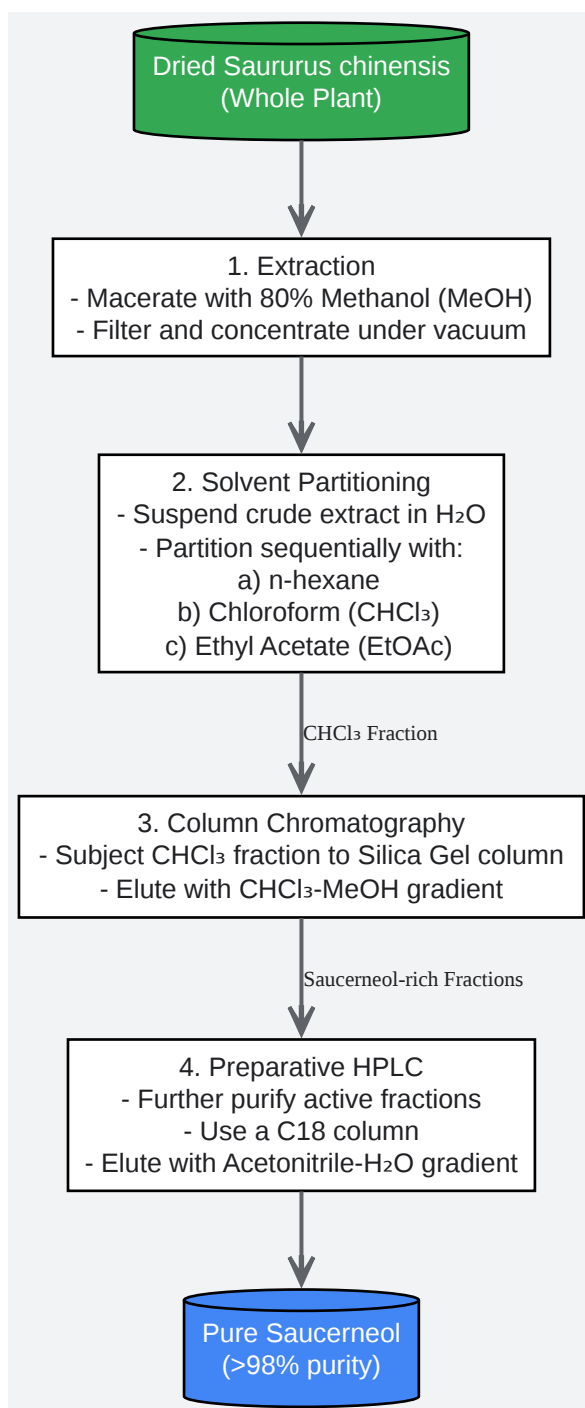
### Modulation of Signaling Pathways

The anti-inflammatory effects of **Saucerneol** are attributed to its ability to interfere with upstream signaling cascades. The primary pathways affected are the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

**Saucerneol** inhibits the canonical NF- $\kappa$ B pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor of  $\kappa$ B $\alpha$  (I $\kappa$ B $\alpha$ ). This action keeps the NF- $\kappa$ B p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.







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